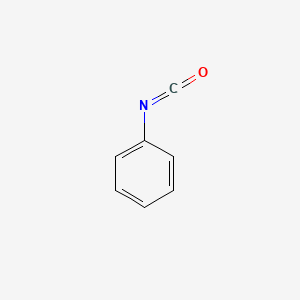

Phenyl isocyanate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Phenyl isocyanate can be synthesized through several methods. One common method involves the phosgenation of aniline, where aniline reacts with phosgene to produce this compound and hydrochloric acid as a by-product . This method, however, involves handling toxic phosgene and corrosive by-products.

A phosgene-free approach involves the catalytic decomposition of methyl N-phenyl carbamate using a bismuth oxide catalyst. This method is environmentally friendly and avoids the use of toxic phosgene . The reaction conditions include a mass ratio of catalyst to methyl N-phenyl carbamate of 0.05, a mass ratio of o-dichlorobenzene to methyl N-phenyl carbamate of 15:1, and a reaction time of 60 minutes at the boiling temperature of o-dichlorobenzene .

Industrial Production Methods: Industrial production of this compound typically follows the phosgenation route due to its efficiency and scalability. the phosgene-free method is gaining traction due to its environmental benefits and safety .

化学反応の分析

Phenyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.

Cycloaddition Reactions: It can react with cyclohexadienones to form vicinal diamine-containing heterocycle derivatives.

Hydrolysis: this compound reacts with water to form phenylamine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product. Major products formed include ureas, carbamates, and heterocyclic compounds .

科学的研究の応用

Phenyl isocyanate has a wide range of applications in scientific research:

作用機序

Phenyl isocyanate exerts its effects through its highly reactive isocyanate group. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates . The mechanism involves the addition of the nucleophile to the carbon atom of the isocyanate group, followed by the formation of a new bond and the release of a by-product, such as water or carbon dioxide .

類似化合物との比較

- Methyl isocyanate (CH₃NCO)

- Tolyl isocyanate (C₆H₄CH₃NCO)

- Benzyl isocyanate (C₆H₅CH₂NCO)

- 4-Methoxyphenyl isocyanate (C₆H₄OCH₃NCO)

This compound’s aromatic nature makes it more stable and less volatile compared to its aliphatic counterparts, making it suitable for specific applications in organic synthesis and industrial processes .

生物活性

Phenyl isocyanate (PhNCO) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of toxicology, pharmacology, and medicinal chemistry. This article explores the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and associated health risks.

This compound is an organic compound characterized by the presence of an isocyanate functional group attached to a phenyl group. Its molecular formula is C7H5NO, and it has a molecular weight of 135.12 g/mol. The compound is known for its high reactivity, particularly with nucleophiles, which can lead to various biological interactions.

Biological Activity

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives synthesized from this compound demonstrate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis reveals that substitutions on the phenyl ring can influence the potency of these compounds against microbial strains .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | S. aureus | 32 µg/mL |

| This compound Derivative B | E. coli | 64 µg/mL |

2. Cytotoxic Effects

This compound has been studied for its cytotoxic effects on cancer cells. A series of experiments demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

3. Respiratory Effects

This compound is recognized for its adverse respiratory effects. It has been implicated in causing chemical bronchitis and asthma-like symptoms upon exposure. The compound acts as a potent pulmonary sensitizer, leading to increased airway reactivity and chronic respiratory conditions in sensitized individuals .

Case Studies

Case Study 1: Occupational Exposure

A study focused on workers exposed to this compound in industrial settings reported a significant incidence of respiratory sensitization and asthma. Workers who had prolonged exposure developed symptoms such as coughing, wheezing, and shortness of breath, highlighting the compound's allergenic potential .

Case Study 2: Synthesis of Anticancer Agents

In a study aimed at developing new anticancer agents, researchers synthesized a series of thiourea derivatives from this compound. These derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the phenyl ring could enhance therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Modification : this compound can react with amino acids in proteins, leading to modifications that may alter protein function and trigger cellular stress responses.

- Inflammatory Response : Exposure to this compound can activate inflammatory pathways, contributing to respiratory diseases and other inflammatory conditions.

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties.

Health Risks

Despite its potential therapeutic applications, this compound poses significant health risks:

- Allergic Reactions : Prolonged exposure can lead to sensitization and allergic reactions.

- Carcinogenic Potential : Although not extensively studied for carcinogenicity, some reports suggest that long-term exposure could be associated with an increased risk of cancer .

- Respiratory Issues : As noted earlier, it can cause serious respiratory problems in sensitized individuals.

特性

CAS番号 |

286012-94-0 |

|---|---|

分子式 |

C7H5NO |

分子量 |

125.077 g/mol |

IUPAC名 |

isocyanato(1,2,3,4,5,6-13C6)cyclohexatriene |

InChI |

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1 |

InChIキー |

DGTNSSLYPYDJGL-ZXJNGCBISA-N |

SMILES |

C1=CC=C(C=C1)N=C=O |

異性体SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N=C=O |

正規SMILES |

C1=CC=C(C=C1)N=C=O |

沸点 |

158-168 °C BP: 55 °C at 13 mm Hg 325.4 °F |

Color/Form |

Liquid |

密度 |

1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C Density: 1.0956 g/cu cm at 20 °C Relative density (water = 1): 1.095 |

引火点 |

132 °F (55.5 °C) (Open Cup) 51 °C c.c. 132 °F (open cup) |

melting_point |

Freezing point: -30 °C -30 °C -22 °F |

物理的記述 |

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes. Liquid Liquid with an acrid odor; [Merck Index] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless to yellow liquid with a pungent odor. |

関連するCAS |

27616-41-7 |

溶解性 |

Decomposes in water, alcohol; very soluble in ether Solubility in water: reaction |

蒸気密度 |

1.089 |

蒸気圧 |

2.57 [mmHg] 2.57 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 0.2 2.57 mmHg |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。